2,6-Dichlorobiphenyl
Overview
Description
2,6-dichlorobiphenyl is a dichlorobiphenyl that is 1,3-dichlorobenzene in which the hydrogen at position 2 is replaced by a phenyl group. It is a dichlorobiphenyl and a dichlorobenzene.
Scientific Research Applications
Analytical Chemistry : The torsional angles of dichlorinated biphenyls, such as 2,6-Dichlorobiphenyl, vary depending on the substituent positions. This characteristic makes Resonance Enhanced Two Photon Ionization (R2PI) a useful tool for species and isomer selective ionization in complex mixtures (Zimmermann, Weickhardt, Boesl, & Schlag, 1994).
Magnetic Behavior and Crystal Structure : The (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical exhibits a propeller-like conformation and shows weak antiferromagnetic interaction at low temperatures (Carilla, Fajarí, Juliá, Sañé, & Rius, 1996).
Environmental Science : Electron beam and gamma-irradiation of this compound in aqueous solutions can lead to its degradation, forming chloride ions. However, high doses are required for effective detoxification (Al-Sheikhly, Silverman, Neta, & Karam, 1997).
Plant-Water-Soil Systems : In such systems, 2,2'-dichlorobiphenyl-14c is non-persistent and metabolized into at least two monohydroxy derivatives and possibly one dihydroxy derivative and a dechlorinated product (Moza, Weisgerber, Klein, & Korte, 1974).
Organic Chemistry : Carbonylation of chlorobiphenyls, including this compound, with chlorine atoms on the same benzene ring, results in the formation of biphenylcarboxylic acid esters. The selectivity of this reaction depends on the position of chlorine atoms (Boyarskii, Zhesko, & Tvorogov, 2007).
Microbial Dechlorination : Anaerobic microorganisms can perform ortho dechlorination of polychlorinated biphenyl congeners, such as this compound, reducing their toxic effects on the environment (Van Dort & Bedard, 1991).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,6-Dichlorobiphenyl is the enzyme Biphenyl-2,3-diol 1,2-dioxygenase . This enzyme is found in Burkholderia xenovorans (strain LB400), a bacterium known for its ability to degrade a wide range of organic pollutants . The compound also interacts with the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression .
Biochemical Pathways
The compound is involved in the biphenyl/polychlorinated biphenyls catabolic pathway in bacteria . This pathway metabolizes several PCB congeners to their corresponding chlorobenzoates . The biphenyl dehydrogenase enzyme, which this compound targets, catalyzes the second step of this pathway .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
It is known that the compound can cause harmful health effects due to its bioaccumulative nature . These effects include skin conditions such as chloracne and rashes, as well as damage to the liver, stomach, and kidneys .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is resistant to environmental degradation, leading to its persistence in the environment . It can bioaccumulate in animal tissue and biomagnify in food chains . Furthermore, the compound’s action can be influenced by the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
The biphenyl dioxygenase of Burkholderia xenovorans LB400 is capable of transforming hydroxylated derivatives of 2,5-dichlorobiphenyl . This enzyme interacts with 2,6-Dichlorobiphenyl and influences the regiospecificity of the reaction . The residue 336 contacts the biphenyl and influences the regiospecificity of the reaction, but does not enhance the enzyme’s reactivity toward this compound .
Cellular Effects
This compound is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound . Chronic exposure to PCBs, including this compound, has been shown to cause skin conditions such as chloracne and rashes, liver, stomach and kidney damage, jaundice, edema, anemia, changes in the immune system, behavioral alterations, and impaired reproduction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme biphenyl dioxygenase. This enzyme, found in Burkholderia xenovorans LB400, can transform hydroxylated derivatives of 2,5-dichlorobiphenyl . The transformation process involves the residue 336 of the enzyme, which contacts the biphenyl and influences the regiospecificity of the reaction .
Temporal Effects in Laboratory Settings
It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Dosage Effects in Animal Models
It is known that chronic exposure to PCBs, including this compound, can cause various health effects .
Metabolic Pathways
It is known that the biphenyl dioxygenase of Burkholderia xenovorans LB400 can transform hydroxylated derivatives of 2,5-dichlorobiphenyl .
Transport and Distribution
It is known that this compound is a persistent organic pollutant that can bioaccumulate in animal tissue and biomagnify in food chains .
Subcellular Localization
It is known that this compound is a persistent organic pollutant that can bioaccumulate in animal tissue and biomagnify in food chains .
Properties
IUPAC Name |
1,3-dichloro-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZWUWBAFUBNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038313 | |
Record name | 2,6-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33146-45-1 | |
Record name | PCB 10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33146-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033146451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S2FWS766G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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